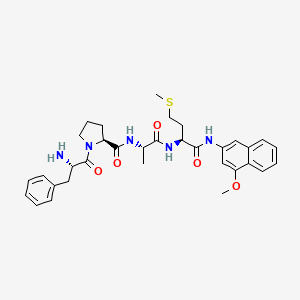
Phe-Pro-Ala-Met 4-methoxy-beta-naphthylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phe-Pro-Ala-Met 4-methoxy-beta-naphthylamide: is a synthetic peptide substrate commonly used in biochemical research. It is composed of the amino acids phenylalanine, proline, alanine, and methionine, linked to a 4-methoxy-beta-naphthylamide group. This compound is often utilized in studies involving proteolytic enzymes, particularly cathepsin B, due to its specific structure and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phe-Pro-Ala-Met 4-methoxy-beta-naphthylamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Attachment of the first amino acid: to the resin.
Deprotection: of the amino acid’s protecting group.
Coupling: of the next protected amino acid using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Repetition: of deprotection and coupling steps until the desired peptide sequence is obtained.
Cleavage: of the peptide from the resin and removal of side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and yield. The process involves:
Large-scale SPPS: using automated synthesizers.
Purification: of the crude peptide using high-performance liquid chromatography (HPLC).
Lyophilization: to obtain the final pure peptide product.
Chemical Reactions Analysis
Types of Reactions
Phe-Pro-Ala-Met 4-methoxy-beta-naphthylamide can undergo various chemical reactions, including:
Hydrolysis: Catalyzed by proteolytic enzymes such as cathepsin B, leading to the cleavage of peptide bonds.
Oxidation: Methionine residues can be oxidized to methionine sulfoxide or methionine sulfone under oxidative conditions.
Substitution: The 4-methoxy group on the beta-naphthylamide moiety can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Hydrolysis: Enzymatic hydrolysis using cathepsin B in a buffered solution at physiological pH.
Oxidation: Oxidizing agents such as hydrogen peroxide or performic acid.
Substitution: Nucleophilic substitution reactions using appropriate nucleophiles and catalysts.
Major Products Formed
Hydrolysis: Peptide fragments and 4-methoxy-beta-naphthylamine.
Oxidation: Methionine sulfoxide or methionine sulfone derivatives.
Substitution: Substituted beta-naphthylamide derivatives.
Scientific Research Applications
Phe-Pro-Ala-Met 4-methoxy-beta-naphthylamide is widely used in scientific research due to its specificity and versatility. Some applications include:
Biochemical Assays: Used as a substrate in enzymatic assays to study the activity of proteolytic enzymes like cathepsin B.
Drug Development: Employed in screening assays to identify potential inhibitors of proteolytic enzymes.
Biological Research: Utilized in studies investigating protein degradation pathways and enzyme kinetics.
Medical Research: Applied in research on diseases involving proteolytic enzymes, such as cancer and neurodegenerative disorders.
Mechanism of Action
The mechanism of action of Phe-Pro-Ala-Met 4-methoxy-beta-naphthylamide involves its interaction with proteolytic enzymes. The compound serves as a substrate for enzymes like cathepsin B, which cleave the peptide bonds, releasing the 4-methoxy-beta-naphthylamine moiety. This cleavage can be monitored spectrophotometrically, allowing researchers to study enzyme activity and kinetics. The molecular targets include the active sites of proteolytic enzymes, where the peptide substrate binds and undergoes hydrolysis .
Comparison with Similar Compounds
Phe-Pro-Ala-Met 4-methoxy-beta-naphthylamide can be compared with other peptide substrates used in enzymatic assays. Some similar compounds include:
N-Succinyl-Phe-Gly-Leu-beta-naphthylamide: Another substrate for proteolytic enzymes with a different peptide sequence.
Glutaryl-Ala-Ala-Phe-4-methoxy-beta-naphthylamide: Similar substrate with a different peptide sequence and functional group.
Gly-Pro 4-methoxy-beta-naphthylamide: A simpler substrate with fewer amino acids.
The uniqueness of this compound lies in its specific peptide sequence, which provides distinct interactions with proteolytic enzymes, making it a valuable tool in biochemical research .
Properties
IUPAC Name |
(2S)-1-[(2S)-2-amino-3-phenylpropanoyl]-N-[(2S)-1-[[(2S)-1-[(4-methoxynaphthalen-2-yl)amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H41N5O5S/c1-21(35-32(41)28-14-9-16-38(28)33(42)26(34)18-22-10-5-4-6-11-22)30(39)37-27(15-17-44-3)31(40)36-24-19-23-12-7-8-13-25(23)29(20-24)43-2/h4-8,10-13,19-21,26-28H,9,14-18,34H2,1-3H3,(H,35,41)(H,36,40)(H,37,39)/t21-,26-,27-,28-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMGQTSCJNUWNOJ-FYYOVZQQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CCSC)C(=O)NC1=CC2=CC=CC=C2C(=C1)OC)NC(=O)C3CCCN3C(=O)C(CC4=CC=CC=C4)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCSC)C(=O)NC1=CC2=CC=CC=C2C(=C1)OC)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC4=CC=CC=C4)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H41N5O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70745618 |
Source


|
| Record name | L-Phenylalanyl-L-prolyl-L-alanyl-N-(4-methoxynaphthalen-2-yl)-L-methioninamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70745618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
619.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100930-06-1 |
Source


|
| Record name | L-Phenylalanyl-L-prolyl-L-alanyl-N-(4-methoxynaphthalen-2-yl)-L-methioninamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70745618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Bromobis[(1R,2S,3R,5R)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl]borane](/img/structure/B560757.png)


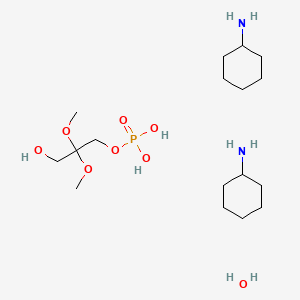

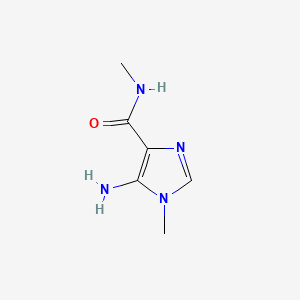
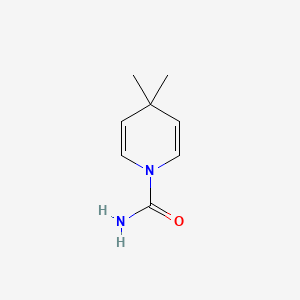

![(4aR,7S,8R,8aR)-8-[2-(furan-3-yl)ethyl]-7,8-dimethyl-4-[[(Z)-2-methylbut-2-enoyl]oxymethyl]-1,2,5,6,7,8a-hexahydronaphthalene-4a-carboxylic acid](/img/structure/B560770.png)

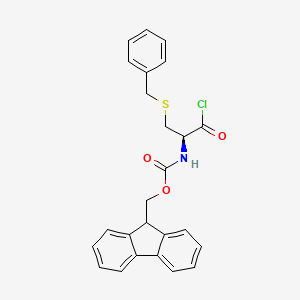
![dimethyl (1'R,3'S,5'R,7'R)-8'-oxospiro[1,3-dithiolane-2,4'-adamantane]-1',3'-dicarboxylate](/img/structure/B560775.png)

![5-{(Z)-[4-(1,3-Thiazol-2-ylsulfamoyl)phenyl]diazenyl}-2-{[3-(trifluoromethyl)phenyl]amino}benzoic acid](/img/structure/B560780.png)
